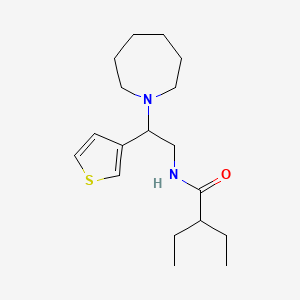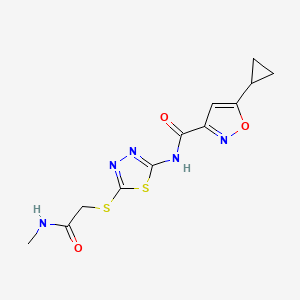![molecular formula C11H14N4 B2876315 4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1216224-30-4](/img/structure/B2876315.png)
4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Wirkmechanismus
Target of Action
It’s known that 1,2,4-triazole derivatives have a broad range of biological activities and can interact with various targets .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
It’s known that 1,2,4-triazole derivatives have a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or water and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.
Substitution: Halogens, electrophiles; in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of nitrogen atoms and substituents.
Imidazole derivatives: Similar in structure but with a different ring system, imidazole derivatives have distinct chemical properties and applications.
Benzimidazole derivatives: These compounds have a fused benzene and imidazole ring, offering different biological activities.
Uniqueness
4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a versatile building block in synthetic chemistry make it a valuable compound in various fields .
Eigenschaften
IUPAC Name |
4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,12H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAAFESDFSFLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2876232.png)


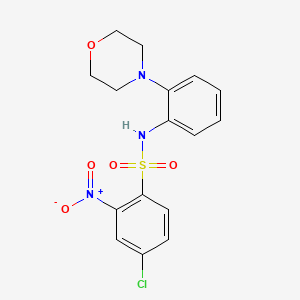
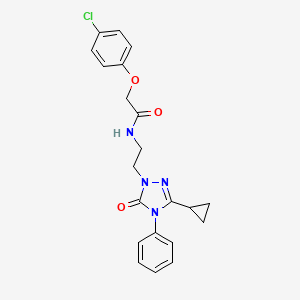
![[4-(3'-Ethyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]dimethylamine](/img/structure/B2876241.png)
![4-(diethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2876244.png)
![2-(4-chlorophenoxy)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2876245.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2876247.png)
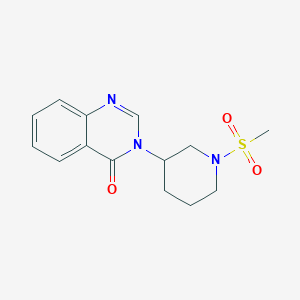
![3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2876251.png)
